5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione
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Overview
Description
5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione is a complex organic compound characterized by multiple nitro groups and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of precursor compounds under controlled conditions using nitric acid and sulfuric acid . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione exerts its effects involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,2,3,4-tetrahydronaphthalene
- 5-Nitro-1,3-benzodioxole
- 5-Nitro-3-[ (5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene) hydrazono]-1H-2-indolinones
Uniqueness
Compared to similar compounds, 5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione is unique due to its multiple nitro groups and isoindole structures, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications in various scientific fields .
Properties
CAS No. |
66635-25-4 |
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Molecular Formula |
C28H14N4O10S |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H14N4O10S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)43(41,42)20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
InChI Key |
KLHBZPAMIPRQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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